6-Acetyl-7-methyl-2H-1,4-benzothiazin-3(4H)-one
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Overview
Description
6-Acetyl-7-methyl-2H-1,4-benzothiazin-3(4H)-one is an organic compound belonging to the benzothiazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-7-methyl-2H-1,4-benzothiazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might involve the reaction of a substituted aniline with a thioamide, followed by cyclization and acetylation steps.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and environmentally friendly solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 6-Acetyl-7-methyl-2H-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
6-Acetyl-2H-1,4-benzothiazin-3(4H)-one: Lacks the methyl group at the 7-position.
7-Methyl-2H-1,4-benzothiazin-3(4H)-one: Lacks the acetyl group at the 6-position.
2H-1,4-benzothiazin-3(4H)-one: Lacks both the acetyl and methyl groups.
Uniqueness
6-Acetyl-7-methyl-2H-1,4-benzothiazin-3(4H)-one is unique due to the presence of both acetyl and methyl groups, which may influence its chemical reactivity and biological activity.
Properties
CAS No. |
823801-82-7 |
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Molecular Formula |
C11H11NO2S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
6-acetyl-7-methyl-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C11H11NO2S/c1-6-3-10-9(4-8(6)7(2)13)12-11(14)5-15-10/h3-4H,5H2,1-2H3,(H,12,14) |
InChI Key |
JBEJOUKMJLYVDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C(=O)C)NC(=O)CS2 |
Origin of Product |
United States |
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